1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide
Overview
Description
Glucosamine-6-phosphate is a significant biochemical compound involved in the hexosamine biosynthesis pathway. It is a derivative of glucose, where an amino group replaces one of the hydroxyl groups. This compound plays a crucial role in the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucosamine-6-phosphate can be synthesized through the enzymatic conversion of fructose-6-phosphate and glutamine. The enzyme glucosamine-6-phosphate synthase catalyzes this reaction, producing glucosamine-6-phosphate and glutamate . The reaction conditions typically involve a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods: Industrial production of glucosamine-6-phosphate often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are engineered to overproduce the enzyme glucosamine-6-phosphate synthase, facilitating the large-scale production of glucosamine-6-phosphate .
Types of Reactions:
Deamination: Glucosamine-6-phosphate undergoes deamination to produce fructose-6-phosphate and ammonia.
Acetylation: The compound can be acetylated to form N-acetylglucosamine-6-phosphate using acetyl coenzyme A as a substrate.
Common Reagents and Conditions:
Deamination: Requires water and the enzyme glucosamine-6-phosphate deaminase.
Acetylation: Requires acetyl coenzyme A and the enzyme glucosamine-6-phosphate N-acetyltransferase.
Major Products:
Deamination: Produces fructose-6-phosphate and ammonia.
Acetylation: Produces N-acetylglucosamine-6-phosphate.
Scientific Research Applications
Glucosamine-6-phosphate has a wide range of applications in scientific research:
Mechanism of Action
Glucosamine-6-phosphate exerts its effects primarily through its role in the hexosamine biosynthesis pathway. It is converted into N-acetylglucosamine-6-phosphate, which is further processed to produce UDP-N-acetylglucosamine. This molecule is a critical substrate for the synthesis of glycosaminoglycans and glycoproteins, which are essential for maintaining the structural integrity of connective tissues . The molecular targets include various enzymes involved in the biosynthesis of these macromolecules .
Comparison with Similar Compounds
Glucosamine: A precursor to glucosamine-6-phosphate, commonly used in dietary supplements for joint health.
N-acetylglucosamine: A derivative of glucosamine-6-phosphate, involved in the synthesis of glycosaminoglycans.
Uniqueness: Glucosamine-6-phosphate is unique due to its specific role in the hexosamine biosynthesis pathway. Unlike glucosamine, which is often used directly as a supplement, glucosamine-6-phosphate is a key intermediate in the metabolic pathway leading to the synthesis of essential biomolecules .
Properties
IUPAC Name |
1-benzyl-4-(4-methylanilino)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-7-9-18(10-8-16)22-20(19(21)24)11-13-23(14-12-20)15-17-5-3-2-4-6-17/h2-10,22H,11-15H2,1H3,(H2,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCXTANXUNVWNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CCN(CC2)CC3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151386 | |
Record name | 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164-72-3 | |
Record name | 4-[(4-Methylphenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1164-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001164723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC73401 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-4-(p-toluidino)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-(p-toluidino)piperidine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.